5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine
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Overview
Description
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine: is a chemical compound with the molecular formula C17H22BNO2 . This compound is part of the boronic acid derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine typically involves the reaction of 5-Methyl-2-bromopyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced boronic ester derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
- Employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology:
Medicine:
- Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness: 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine is unique due to its specific structure, which combines a pyridine ring with a boronic ester moiety. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C18H22BNO2 |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
5-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C18H22BNO2/c1-13-6-11-16(20-12-13)14-7-9-15(10-8-14)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 |
InChI Key |
RYCHIVJIGPPFDF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=C(C=C3)C |
Origin of Product |
United States |
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